molecular formula C10H19N3O4S B15095195 Methionylglutamine

Methionylglutamine

Cat. No.: B15095195
M. Wt: 277.34 g/mol
InChI Key: MUMXFARPYQTTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: H-Met-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS) or classical solution-phase synthesis. In SPPS, the dipeptide is assembled on a solid resin support, allowing for sequential addition of protected amino acids. The process involves the use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin using acidic conditions .

Industrial Production Methods: Industrial production of H-Met-Gln-OH typically involves large-scale SPPS due to its efficiency and ability to automate the process. The use of high-performance liquid chromatography (HPLC) for purification ensures the production of high-purity dipeptides .

Chemical Reactions Analysis

Types of Reactions: H-Met-Gln-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

H-Met-Gln-OH has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications in wound healing and immune modulation.

    Industry: Utilized in the production of peptide-based drugs and cosmetics .

Mechanism of Action

The mechanism of action of H-Met-Gln-OH involves its interaction with specific molecular targets and pathways. Methionine residues can undergo oxidation-reduction reactions, influencing cellular redox states. Glutamine residues play a crucial role in nitrogen metabolism and protein synthesis. The compound can modulate signaling pathways such as the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), impacting immune responses and cellular functions .

Comparison with Similar Compounds

  • H-Gly-Met-Gln-Ile-Phe-Val-Lys-Thr-OH
  • H-Gln-Gln-OH
  • Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2

Comparison: H-Met-Gln-OH is unique due to its specific combination of methionine and glutamine residues, which confer distinct biochemical properties. Compared to other dipeptides, it has a unique ability to modulate redox states and nitrogen metabolism, making it valuable in both research and industrial applications .

Properties

IUPAC Name

5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXFARPYQTTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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